molecular formula C16H17N5O2 B2728380 8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione CAS No. 915934-18-8

8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione

Cat. No.: B2728380
CAS No.: 915934-18-8
M. Wt: 311.345
InChI Key: GHYKJYRYLUDPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • Chemical Synthesis and Derivatives : A range of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their amide derivatives have been synthesized. These compounds showed potent ligand activities for the 5-HT(1A) receptor. Preliminary studies indicated anxiolytic-like and antidepressant-like activities in mice, suggesting potential for future research into derivatives for psychiatric disorders (Zagórska et al., 2009).

Anticancer Activity

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally related to the queried compound, have demonstrated potent cytotoxic activities against various cancer cell lines. This research highlights the potential of structurally similar compounds in the development of new anticancer drugs (Deady et al., 2003).

Antiviral and Antimicrobial Activity

  • Antiviral Properties : Studies have synthesized and tested the antiviral activities of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues. These compounds showed moderate activity against rhinovirus at non-toxic dosage levels, providing a basis for the exploration of similar compounds in antiviral research (Kim et al., 1978).

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-9-4-5-11(10(2)8-9)20-6-7-21-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-5,8H,6-7H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYKJYRYLUDPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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